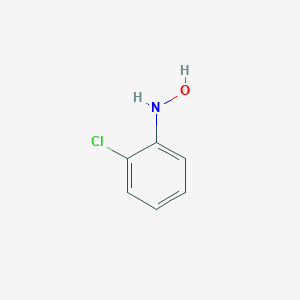

2-Chlorophenylhydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGGHWCSFZVUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146646 | |

| Record name | 2-Chlorophenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10468-16-3 | |

| Record name | 2-Chlorophenylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Approaches to 2-Chlorophenylhydroxylamine Synthesis

The preparation of this compound is most commonly achieved through the controlled reduction of 2-chloronitrobenzene. Alternative routes involving hydroxylamines are also employed, offering different strategic advantages.

The selective reduction of nitroarenes, such as chloronitrobenzene, to the corresponding hydroxylamine (B1172632) is a delicate process that requires careful control of reaction conditions to prevent over-reduction to the aniline (B41778).

The catalytic hydrogenation of chloronitrobenzene to chloroaniline proceeds through a direct reduction mechanism involving the formation of nitroso and hydroxylamine intermediates. nih.govacs.org The reaction pathway can be simplified as follows:

ClC₆H₄NO₂ → ClC₆H₄NO → ClC₆H₄NHOH → ClC₆H₄NH₂

The choice of catalyst and reaction conditions plays a pivotal role in achieving high chemoselectivity for the desired hydroxylamine product. Noble metal catalysts, such as platinum and palladium, are commonly used for the hydrogenation of nitroarenes. nih.govacs.orgrsc.org However, these can sometimes lead to low selectivity. nih.govacs.org

Recent research has focused on developing more selective and efficient catalytic systems. For instance, molybdenum nitride catalysts have demonstrated high selectivity for haloanilines in the liquid-phase hydrogenation of p-chloronitrobenzene. nih.govacs.org Similarly, platinum catalysts supported on zirconium/zeolite hybrid nanostructures have shown superior performance in the selective hydrogenation of p-chloronitrobenzene. nih.gov The addition of promoters, such as iron to a Pt/activated carbon catalyst, can also significantly increase activity and selectivity towards the desired chloroaniline by creating an electron-deficient state in the platinum nanoparticles. rsc.org

The use of modifiers can also enhance selectivity. For example, the addition of amines like triethylamine (B128534) and dimethyl sulfoxide (B87167) to supported platinum catalysts can promote the conversion of nitroaromatics while inhibiting the further hydrogenation of the hydroxylamine to the aniline. rsc.org Homogeneous catalysts, which can be readily modified by changing ligands or metals, offer another avenue for achieving high chemoselectivity. nih.govacs.org

Table 1: Influence of Catalytic Systems on Chloronitrobenzene Reduction

| Catalyst System | Support/Promoter | Key Findings | Reference |

| Molybdenum Nitride | - | High selectivity for haloanilines. | nih.govacs.org |

| Platinum | Zirconium/Zeolite | Superior performance in selective hydrogenation. | nih.gov |

| Platinum | Activated Carbon/Iron | Increased activity and selectivity. | rsc.org |

| Platinum | Silica/Amines & DMSO | Promoted nitroaromatic conversion, inhibited hydroxylamine reduction. | rsc.org |

While the reduction of nitroarenes is a primary route, other methods for synthesizing arylhydroxylamines exist. These routes often involve the direct use of hydroxylamine or its derivatives. For instance, palladium-catalyzed cross-coupling of hydroxylamines with aryl halides provides a versatile method for preparing N-arylhydroxylamines. organic-chemistry.org Another approach involves the reaction of alkyl radicals, generated via photo-induced oxidation-decarboxylation of carboxylic acids, with nitrosoarenes. d-nb.infothieme.demanchester.ac.uk

Reduction of Nitroarenes to Hydroxylamines

Derivatization and Transformation Pathways of this compound

This compound can undergo various transformations, leading to a range of functionalized products. One notable pathway is its reaction with sulfenyl chlorides to form N-hydroxysulfenamides.

The reaction of this compound with arenesulfenyl chlorides leads to the formation of N-(2-chlorophenyl)-N-hydroxysulfenamides. These compounds are of interest due to their potential rearrangement and decay pathways. The formation of N-hydroxysulfenamides is analogous to the synthesis of sulfonamides from amines and sulfonyl chlorides. nih.govsigmaaldrich.com

The decay of these N-hydroxysulfenamides can proceed through various mechanisms, potentially involving rearrangement to form other sulfur-containing aromatic compounds. This is conceptually similar to the sulfonative rearrangement of N-aryl sulfamates to para-sulfonyl anilines. chemrxiv.org The specific decay pathways and the resulting products are influenced by the reaction conditions and the substitution pattern on the aromatic ring.

Reactivity of N-Acyl-N-chlorophenylhydroxylamine Cation Intermediates

The study of N-acyl-N-chlorophenylhydroxylamine cation intermediates, also known as N-acylnitrenium ions, is crucial for understanding various reaction mechanisms. These reactive species are characterized by a nitrogen atom with a positive charge and a lone pair of electrons, making them isoelectronic with carbenes. They can exist in either a singlet or a triplet state, with most arylnitrenium ions favoring the singlet ground state. wikipedia.org

The generation of these intermediates can be achieved through the heterolysis of the N-Cl bond in N-chloroamine derivatives, often facilitated by silver salts or other Lewis acids. wikipedia.org While direct studies on N-acyl-N-chlorophenylhydroxylamine cation intermediates are limited, their reactivity can be inferred from the behavior of related arylnitrenium ions.

One of the primary modes of reactivity for these electrophilic species is their participation in electrophilic aromatic substitution reactions. wikipedia.org The positive charge on the nitrogen can be delocalized into the aromatic ring, activating the ring towards nucleophilic attack. Another significant reaction pathway for nitrenium ions is rearrangement. acs.orgmacsos.com.au Depending on the substituents and reaction conditions, these intermediates can undergo various structural reorganizations. For instance, 1,2-hydride or alkyl shifts can occur, leading to the formation of more stable iminium ions. acs.org The Bamberger rearrangement is a classic example of a reaction thought to proceed through an aryl nitrenium intermediate. wikipedia.org

The stability and reactivity of these cationic intermediates are influenced by the nature of the substituents on the aromatic ring and the acyl group. Electron-donating groups on the aryl ring can stabilize the positive charge, thereby influencing the reaction pathway. Conversely, electron-withdrawing groups can destabilize the cation, potentially favoring alternative reaction mechanisms.

Umpolung Amide Synthesis Utilizing N-Aryl Hydroxylamines

Traditional amide synthesis involves the reaction of a nucleophilic amine with an electrophilic acyl donor. nih.govnih.gov However, a significant challenge in this approach, particularly with less nucleophilic anilines, is the potential for epimerization when dealing with chiral α-amino acids. nih.gov Umpolung amide synthesis (UmAS) offers an alternative strategy that reverses the conventional polarity of the reactants, thereby mitigating issues like epimerization. nih.govnih.gov

A notable application of this concept is the direct synthesis of N-aryl amides from the reaction of N-aryl hydroxylamines with α-fluoronitroalkanes, promoted by a simple Brønsted base. nih.govnih.gov This method circumvents the need for activating agents and proceeds without the formation of an N-aryl hydroxamic acid intermediate. nih.govnih.gov

The proposed mechanism for this umpolung synthesis involves a hydroxylamine-nitroso redox process. nih.gov This innovative approach has proven effective for the synthesis of N-aryl amides, a class of compounds that has been challenging to access through traditional UmAS methods. nih.govnih.gov A key advantage of this methodology is the complete conservation of enantioenrichment when preparing chiral α-amino-N-aryl amides. nih.govnih.gov

The reaction conditions are generally mild, involving stirring the aryl hydroxylamine and the fluoronitroalkane with a base like cesium carbonate in a suitable solvent. The yields of the resulting N-aryl amides are often moderate to good.

Table 1: Umpolung Synthesis of N-Aryl Amides from N-Aryl Hydroxylamines and α-Fluoronitroalkanes

| Aryl Hydroxylamine | α-Fluoronitroalkane | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylhydroxylamine | 1-Fluoro-1-nitrocyclohexane | Cs₂CO₃ | CH₃CN | 75 |

| 4-Methoxyphenylhydroxylamine | 1-Fluoro-1-nitrocyclohexane | Cs₂CO₃ | CH₃CN | 82 |

| 4-Chlorophenylhydroxylamine | 1-Fluoro-1-nitrocyclohexane | Cs₂CO₃ | CH₃CN | 68 |

| Phenylhydroxylamine | 2-Fluoro-2-nitropropane | Cs₂CO₃ | DMF | 70 |

| Phenylhydroxylamine | Ethyl 2-fluoro-2-nitroacetate | Cs₂CO₃ | CH₃CN | 65 |

Mechanistic Investigations of Chemical Reactivity

Detailed Reaction Mechanisms Involving 2-Chlorophenylhydroxylamine

The presence of both a nucleophilic hydroxylamine (B1172632) group and an activated aromatic ring allows this compound to participate in a variety of chemical reactions. The following subsections provide a detailed examination of these reaction mechanisms.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for haloaromatics, and this compound is a pertinent substrate for such transformations. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The rate of these reactions is significantly influenced by the nature of the substituent on the aromatic ring.

In the case of this compound, the chlorine atom acts as a good leaving group. The presence of electron-withdrawing groups ortho or para to the leaving group can activate the aromatic ring towards nucleophilic attack. wikipedia.org While the hydroxylamine group itself is not a strong electron-withdrawing group, its potential protonation under acidic conditions or its transformation into other functionalities can influence the electronic properties of the ring.

The generally accepted mechanism for SNAr reactions is as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is stabilized by electron-withdrawing substituents.

Leaving Group Departure: The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product.

Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. nih.gov The specific mechanism for this compound would depend on the reaction conditions and the nature of the attacking nucleophile.

It has been noted in studies of related compounds, such as O-pivaloyl-N-(4-chlorophenyl)hydroxylamine, that nucleophilic substitution can occur. For example, its reaction with diethylamine (B46881) in an aqueous buffer resulted in the formation of 4-chlorophenyl-N,N-diethylhydrazine, a substitution product. science.gov This suggests that the hydroxylamine moiety, when appropriately modified, can facilitate nucleophilic substitution on the chlorophenyl ring.

Phenylhydroxylamines are established intermediates in the reduction of nitroaromatic compounds to anilines. rsc.orgorientjchem.org The reduction of a nitro group proceeds in a stepwise manner, often involving the formation of nitroso and hydroxylamine intermediates. nih.gov The generally accepted Haber mechanism for nitrobenzene (B124822) reduction outlines two potential pathways: a direct route and an indirect "condensation" route. rsc.org

Direct Route: The nitroso intermediate is reduced to a phenylhydroxylamine, which is then further reduced to the corresponding aniline (B41778).

Condensation Route: The nitroso intermediate can undergo a condensation reaction with a phenylhydroxylamine molecule to form an azoxybenzene (B3421426) derivative. This intermediate can then be successively reduced to azobenzene, hydrazobenzene, and finally to aniline. rsc.orgresearchgate.net

This compound can participate in analogous condensation reactions, particularly with nitroso compounds. The reaction between an aldehyde or ketone and hydroxylamine to form an oxime is a classic condensation reaction. youtube.comstackexchange.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. libretexts.org The pH of the reaction medium is crucial; the reaction rate is generally maximal around a pH of 5. libretexts.org

In the context of this compound, it can react with carbonyl compounds to form the corresponding oximes. Furthermore, it can undergo condensation with 2-chloronitrosobenzene, a potential precursor or co-product in its synthesis, to form 2,2'-dichloroazoxybenzene. This azoxy compound can then be reduced to 2,2'-dichloroazobenzene and subsequently to 2-chloroaniline (B154045).

The formation of phenazine (B1670421) derivatives can also be considered a result of condensation and subsequent cyclization reactions. The synthesis of phenazine-1-carboxylic acid, for instance, can involve the reaction of aniline with 2-bromo-3-nitro-benzoic acid, followed by reduction and cyclization steps. nih.gov Similarly, substituted phenazines can be synthesized from the reaction of aniline derivatives with 2-fluoronitrobenzene, followed by reduction of the nitro group to an amine and subsequent oxidative cyclization. researchgate.net These synthetic routes highlight the importance of condensation and cyclization reactions of substituted anilines and related compounds, which can be accessed from this compound.

The chemistry of hydroxylamines is rich in redox processes. Phenylhydroxylamines can be both oxidized and reduced, leading to a variety of products. The oxidation-reduction potentials of nitrosobenzene-phenylhydroxylamine systems have been studied, indicating the reversible nature of this redox couple. acs.org

Oxidation: this compound can be oxidized to 2-chloronitrosobenzene. This transformation is a key step in many of its reaction pathways. Further oxidation can lead to the corresponding nitro compound, 2-chloronitrobenzene. The oxidation of primary and secondary amines to their corresponding hydroxylamines is a known synthetic route, but the over-oxidation to nitroso and nitro compounds can be a challenge. nih.gov

The redox chemistry of this compound is also relevant in the context of its role as a redox-triggered source of other reactive species. For instance, substituted O-benzyl sulfohydroxamic acid derivatives have been designed as redox-triggered nitroxyl (B88944) (HNO) donors. nih.gov The reduction of nitro and azide (B81097) groups in these molecules initiates a cascade that leads to the release of HNO. nih.gov This highlights the potential for designing molecules based on the this compound scaffold that can release specific reactive species upon a redox trigger.

Role of Reactive Intermediates in this compound Transformations

The chemical transformations of this compound often proceed through the formation of short-lived, highly reactive intermediates. The nature and fate of these intermediates are critical in determining the final product distribution.

Several types of reactive intermediates can be formed from this compound, including radicals and ionic species.

Aminyl Radicals: Homolytic cleavage of the N-H or O-H bond in this compound can lead to the formation of the corresponding aminyl or aminoxyl radicals. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the detection and characterization of radical species. nih.govethernet.edu.et The ESR spectra of radicals derived from primary amine-boranes, for example, have been studied to understand their structure and reactivity. ucl.ac.uk The 2-chlorophenylaminyl radical, if formed, could be characterized by its hyperfine coupling constants, which provide information about the distribution of the unpaired electron.

Nitrenium Ions: Heterolytic cleavage of the N-O bond, particularly after protonation of the hydroxyl group, can lead to the formation of a nitrenium ion. These are highly electrophilic species that can react with various nucleophiles.

Meisenheimer Complexes: As mentioned in section 3.1.1, Meisenheimer complexes are key intermediates in SNAr reactions. wikipedia.org These anionic intermediates are resonance-stabilized.

The characterization of these short-lived species often requires specialized techniques such as:

Transient Absorption Spectroscopy: This technique allows for the detection and characterization of transient species with short lifetimes by measuring their absorption of light at different wavelengths after photoexcitation. researchgate.netresearchgate.netmdpi.comrsc.org The transient absorption spectra of intermediates in the photochemistry of anthraquinones, for example, have been assigned based on quantum chemical calculations. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: As mentioned, ESR is the "gold standard" for detecting and characterizing radical intermediates. nih.gov ESR and Electron Nuclear Double Resonance (ENDOR) have been used to study cation radicals derived from tocopherol model compounds. nih.gov

The stability and reactivity of the intermediates formed from this compound are highly dependent on the reaction conditions, such as pH, solvent, and temperature.

pH: The pH of the medium can have a profound effect on the stability and reactivity of intermediates. For instance, the degradation of thiamine (B1217682) has been shown to be highly pH-dependent, with the compound being more stable in acidic conditions. d-nb.infonih.govnih.gov In the case of this compound, acidic conditions can lead to the protonation of the hydroxylamine group, which can facilitate the formation of nitrenium ions or enhance its leaving group ability in substitution reactions. The rate of imine formation from aldehydes and ketones with amines is also highly pH-dependent. libretexts.org Hydroxylamine itself can exist in different forms depending on the pH, including the neutral species, the anion at high pH, and a zwitterionic form, each exhibiting different nucleophilic reactivity. researchgate.net

Concentration: The concentration of reactants can also influence the reaction pathway. In the degradation of thiamine, stability was found to be dependent on the initial concentration in pH 6 solutions. nih.govnih.gov For reactions involving this compound, higher concentrations could favor bimolecular reactions, such as the condensation of the hydroxylamine with a nitroso intermediate.

Solvent: The polarity and protic nature of the solvent can affect the stability of charged intermediates and the rates of reactions.

The following table summarizes the potential reactive intermediates and the conditions that may favor their formation:

| Reactive Intermediate | Formation Conditions | Potential Characterization Techniques |

| 2-Chlorophenylaminyl Radical | Homolytic cleavage (e.g., photolysis, radical initiators) | ESR/EPR Spectroscopy |

| 2-Chlorophenylnitrenium Ion | Heterolytic cleavage under acidic conditions | Trapping experiments with nucleophiles |

| Meisenheimer Complex | Nucleophilic attack on the aromatic ring | NMR Spectroscopy (at low temperatures) |

| 2,2'-Dichloroazoxybenzene | Condensation of this compound and 2-chloronitrosobenzene | Chromatography, Mass Spectrometry, NMR Spectroscopy |

Computational and Theoretical Chemistry Studies of this compound: A Review of Current Knowledge

Introduction

Computational and theoretical chemistry provide powerful tools to investigate the properties and reactivity of molecules at the atomic and electronic levels. For a compound like this compound, these methods could offer significant insights into its behavior in various chemical processes. However, a comprehensive review of the scientific literature reveals a notable absence of specific computational studies focused on this particular molecule. This article adheres to a structured outline of key computational chemistry topics, addressing the current state of research for this compound within each area.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, like atoms and molecules. It is instrumental in predicting a wide range of molecular properties and is a cornerstone of modern computational chemistry.

Despite the utility of this method, specific DFT studies detailing the reaction energies and activation barriers for reactions involving 2-Chlorophenylhydroxylamine are not available in the current body of scientific literature. Such studies would be valuable for understanding its reactivity, for instance, in its oxidation, reduction, or rearrangement reactions.

Table 1: Hypothetical DFT Data for a Reaction of this compound

| Reaction Parameter | Hypothetical Value (kcal/mol) |

| Energy of Reactants | Data not available |

| Energy of Transition State | Data not available |

| Energy of Products | Data not available |

| Reaction Energy (ΔE) | Data not available |

| Activation Barrier (Ea) | Data not available |

| This table illustrates the type of data that would be generated from DFT studies; however, no such data has been published for this compound. |

The interaction of molecules with surfaces is critical in heterogeneous catalysis. DFT calculations can model the adsorption of a molecule onto a catalytic surface and calculate the adsorption energy, which indicates the strength of the interaction. This information is vital for understanding catalytic mechanisms and designing new catalysts.

Currently, there are no published studies that use DFT to calculate the adsorption energies of this compound on any specific catalytic surfaces. Research in this area could shed light on its potential catalytic transformations.

Table 2: Illustrative Adsorption Energy Data

| Catalytic Surface | Adsorption Site | Adsorption Energy (eV) |

| Platinum (111) | Top | Data not available |

| Palladium (111) | Bridge | Data not available |

| Gold (111) | Hollow | Data not available |

| This table is a template for presenting adsorption energy data. No experimental or theoretical values for this compound are currently available. |

Quantum-chemical methods, including DFT and other ab initio techniques, are essential for modeling the transient species that occur during a chemical reaction, namely reaction intermediates and transition states. The geometry and energy of these species are crucial for understanding the reaction pathway.

A search of the chemical literature indicates that quantum-chemical modeling has not yet been applied to identify and characterize the reaction intermediates and transition states specifically for reactions of this compound. Such computational work would be necessary to map out the detailed mechanisms of its chemical transformations.

Understanding the electronic structure and the nature of chemical bonds within a molecule is fundamental to explaining its properties and reactivity. Computational methods can provide detailed information about bond lengths, bond angles, charge distributions, and the nature of specific bonds, such as the N-Cl bond.

While there are general studies on the electronic structure of N-Cl bonds in various compounds, a specific and detailed electronic structure and bonding analysis for this compound has not been reported. Such an investigation would clarify the nature of the N-Cl bond in this specific chemical environment and its influence on the molecule's stability and reactivity.

Based on a thorough review of existing scientific literature, there is a clear gap in the computational and theoretical chemistry studies of this compound. While the methodologies outlined above are standard and powerful approaches for molecular investigation, they have not yet been specifically applied to this compound. Future research in these areas would be invaluable for a deeper understanding of the chemical and physical properties of this compound.

Biological and Toxicological Research Aspects

Metabolic Fate and Biotransformation Pathways of 2-Chlorophenylhydroxylamine

The biotransformation of this compound, a metabolite of 2-chloroaniline (B154045), involves a series of enzymatic reactions primarily aimed at increasing its water solubility to facilitate excretion. However, these metabolic processes can also lead to the formation of more reactive and toxic compounds.

The metabolism of aromatic amines and their N-hydroxylated derivatives is predominantly carried out by the Cytochrome P450 (CYP450) superfamily of enzymes, which are primarily located in the liver. researchgate.netnih.gov These heme-containing monooxygenases catalyze the oxidation of a wide variety of xenobiotics. nih.gov

The initial formation of this compound occurs via the N-oxidation of 2-chloroaniline, a reaction often catalyzed by CYP450 isoforms, particularly CYP1A2. researchgate.net This enzyme is known to be involved in the N-oxidation of various aromatic amines, a critical step in their bioactivation. researchgate.net Once formed, this compound can undergo further metabolism by CYP450 enzymes. These reactions can include further oxidation or other transformations that contribute to either detoxification or toxification pathways. miamioh.edu

The enzymatic reactions involving CYP450 are complex and can be influenced by various factors, including the specific isoforms present, genetic polymorphisms, and the presence of other drugs or chemicals that can induce or inhibit enzyme activity. nih.gov

Table 1: Key Enzymes in the Metabolism of Aromatic Amines and their Derivatives

| Enzyme Family | Specific Isoform (Example) | Role in Metabolism |

| Cytochrome P450 | CYP1A2 | N-oxidation of primary aromatic amines to form hydroxylamines. researchgate.net |

| Cytochrome P450 | CYP3A4 | Involved in the metabolism of a wide range of xenobiotics. researchgate.net |

| Peroxidases | Prostaglandin H synthase | Can also catalyze the N-oxidation of aromatic amines. |

While specific studies exhaustively detailing all metabolites of this compound are limited, the metabolic pathways of the parent compound, 2-chloroaniline, provide strong indications of the likely metabolic products. The metabolism of 2-chloroaniline is known to produce hydroxylated and conjugated metabolites. researchgate.net

Based on the metabolism of structurally similar compounds, the following metabolites of this compound can be anticipated:

2-Nitroso-chloroaniline: Further oxidation of this compound can lead to the formation of the corresponding nitroso derivative. This is a common pathway for N-hydroxylated aromatic amines.

Aminophenols: Ring hydroxylation of the parent amine, 2-chloroaniline, is a known metabolic route, leading to the formation of aminophenols such as 2-amino-3-chlorophenol (B1288307) and 4-amino-3-chlorophenol. researchgate.net These can also potentially be formed from this compound through rearrangement or other enzymatic processes.

Conjugates: The hydroxyl group of this compound and any resulting phenolic metabolites can undergo phase II conjugation reactions. These reactions, such as glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion.

The identification and quantification of these metabolites are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). ias.ac.in Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool for identifying volatile metabolites. nih.gov

Table 2: Potential Metabolites of this compound

| Metabolite | Precursor | Method of Identification (Anticipated) |

| 2-Nitroso-chloroaniline | This compound | HPLC-MS, GC-MS |

| 2-Amino-3-chlorophenol | 2-Chloroaniline / this compound | HPLC-MS, GC-MS |

| 4-Amino-3-chlorophenol | 2-Chloroaniline / this compound | HPLC-MS, GC-MS |

| Glucuronide Conjugates | This compound / Phenolic Metabolites | HPLC-MS/MS |

| Sulfate Conjugates | This compound / Phenolic Metabolites | HPLC-MS/MS |

Toxicological Implications and Modes of Action

The toxicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, leading to cellular damage and adverse health effects.

The biotransformation of this compound is a double-edged sword. While some metabolic reactions lead to detoxification, others can result in the formation of highly reactive and toxic intermediates. One of the primary concerns with N-hydroxylated aromatic amines is their propensity to form electrophilic species that can covalently bind to proteins and nucleic acids (DNA and RNA).

A key toxic intermediate that can arise from the metabolism of this compound is a quinone imine . Following the formation of aminophenols, further oxidation can generate highly reactive quinone imines. researchgate.netnih.gov These compounds are potent electrophiles and can readily react with nucleophilic groups in cellular macromolecules, leading to cytotoxicity and genotoxicity. nih.gov

The formation of nitroso derivatives also represents a toxification pathway. These compounds can contribute to oxidative stress and have been implicated in the toxic effects of aromatic amines.

The toxicity of substituted anilines, including 2-chloroaniline and by extension its metabolite this compound, is closely related to their chemical structure. The nature, position, and number of substituents on the aromatic ring significantly influence the compound's metabolic fate and toxic potential.

For chloroanilines, a key toxicological endpoint is hematotoxicity , particularly the induction of methemoglobinemia . This condition arises from the oxidation of the ferrous iron in hemoglobin to the ferric state, rendering it unable to transport oxygen. N-hydroxylated metabolites are believed to be the primary mediators of this effect.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the chemical properties of substituted anilines with their toxicity. These studies have shown that factors such as hydrophobicity (log P), electronic effects of substituents, and steric parameters can predict the toxic potency of these compounds. mdpi.com For instance, the position of the chlorine atom on the aniline (B41778) ring can influence the rate and site of metabolism, thereby affecting the formation of toxic metabolites.

Toxicometabolomics is an emerging field that involves the comprehensive analysis of endogenous small-molecule metabolites in biological systems in response to exposure to a toxicant. nih.gov This approach can provide a global "snapshot" of the metabolic perturbations caused by a chemical, offering insights into its mechanisms of toxicity and identifying potential biomarkers of exposure and effect. nih.gov

Identify novel metabolic pathways: Uncover previously unknown biotransformation routes.

Elucidate mechanisms of toxicity: Identify key metabolic pathways that are disrupted, such as those related to oxidative stress, energy metabolism, or lipid metabolism. nih.gov

Discover biomarkers: Identify specific endogenous metabolites that can serve as indicators of exposure to this compound and its associated toxic effects. mdpi.com

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry coupled with chromatographic separation (LC-MS, GC-MS) are the primary analytical platforms used in toxicometabolomics studies. nih.gov

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2-Chlorophenylhydroxylamine from reaction mixtures or biological samples and for determining its concentration. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of low-level analytes in complex mixtures. nih.gov Its high sensitivity and selectivity make it ideal for analyzing compounds like this compound. The LC system separates the target compound from other components in the sample, after which the mass spectrometer provides detection and quantification. clinlabint.com

For the analysis of biogenic amines and related compounds, reversed-phase liquid chromatography is often employed. semanticscholar.org The separation is typically achieved on a C18 or a Phenyl-Hexyl column. d-nb.infonih.gov A binary mobile phase, often consisting of an aqueous solution with a weak acid (like formic acid) and an organic solvent (like acetonitrile or methanol), is used to elute the compound from the column. nih.govvliz.be

Detection by tandem mass spectrometry involves a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. d-nb.info This process includes the ionization of the analyte (commonly via electrospray ionization - ESI), selection of the precursor ion (the molecular ion of this compound), fragmentation of this ion in a collision cell, and detection of a specific product ion. This high specificity minimizes interference from matrix components. clinlabint.com The use of stable isotope-labeled internal standards is the gold standard for accurate quantification, as it compensates for variations during sample preparation and analysis. clinlabint.com

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Phenylhydroxylamine Derivative This table presents typical parameters that could be adapted for the analysis of this compound.

| Parameter | Value |

| Chromatography | |

| LC Column | Phenyl-Hexyl, 2.0 x 150 mm, 3 µm nih.gov |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 144.0 (for [M+H]⁺ of C₆H₆ClNO) |

| Product Ion (m/z) | To be determined experimentally |

| Collision Energy | To be determined experimentally |

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds. uoguelph.ca For a molecule like this compound, which contains polar -NH and -OH groups, direct analysis can be challenging due to potential thermal degradation and poor peak shape. Therefore, chemical derivatization is often employed to increase volatility and thermal stability.

Common derivatization techniques include silylation, which replaces the active hydrogens on the nitrogen and oxygen atoms with a trimethylsilyl (TMS) group. This process reduces the polarity of the molecule, making it more suitable for GC analysis. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). gcms.cz

The mass spectrometer, typically a single quadrupole or a more advanced system like a triple quadrupole (GC-MS/MS) or Orbitrap, detects the eluting compounds. gcms.cz In standard GC-MS, identification is based on the compound's retention time and its mass spectrum, which serves as a molecular fingerprint. uoguelph.ca For complex matrices, GC-MS/MS can be used to enhance selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions, similar to LC-MS/MS. thermofisher.commanchester.ac.uk

Table 2: Typical GC-MS Analysis Parameters This table outlines general conditions applicable to the analysis of a derivatized small aromatic amine.

| Parameter | Value |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reaction | Silylation of -OH and -NH groups |

| Gas Chromatography | |

| GC Column | Fused silica capillary, e.g., TG-5SilMS (30 m x 0.25 mm x 0.25 µm) gcms.cz |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 50 °C (1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range (m/z) | 50 - 500 |

Spectroscopic Techniques for Structural Elucidation and Detection

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for studying its chemical properties. These techniques probe the interactions of molecules with electromagnetic radiation to provide detailed information about atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous elucidation of the structure of organic molecules in solution. researchgate.nettaylorandfrancis.com A standard set of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, can provide a complete picture of the atomic framework of this compound. hyphadiscovery.com

¹H NMR: Provides information on the number, environment, and connectivity of protons. For this compound, this would show distinct signals for the aromatic protons and the protons on the hydroxyl and amine groups.

¹³C NMR: Reveals the number and type of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. core.ac.uk

Beyond static structure determination, NMR is uniquely suited for mechanistic studies. nih.gov By acquiring spectra over the course of a reaction, one can monitor the disappearance of reactant signals and the appearance of intermediate and product signals in real-time. This allows for the determination of reaction kinetics and the identification of transient species, providing deep insight into the reaction mechanism. sapub.org Deuterium labeling can also be used as a tool to probe reaction pathways. sapub.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values in CDCl₃. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-NHOH | - | 145.2 |

| C2-Cl | - | 119.5 |

| C3 | ~7.2 | 129.8 |

| C4 | ~7.0 | 121.5 |

| C5 | ~7.3 | 127.6 |

| C6 | ~6.9 | 115.0 |

| N-H | Variable | - |

| O-H | Variable | - |

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers the definitive determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. spast.org

The process requires growing a suitable single crystal of this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. nih.gov The pattern of diffracted spots is mathematically processed to generate an electron density map of the molecule, from which the atomic structure is solved and refined. spast.org The resulting crystal structure provides unambiguous confirmation of the molecular connectivity and reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.com

Other spectroscopic techniques provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. researchgate.net The spectrum of this compound would be expected to show characteristic absorption bands corresponding to O-H and N-H stretching vibrations (typically in the 3200-3600 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C ring stretching (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹). nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The aromatic ring in this compound acts as a chromophore, and the compound would be expected to exhibit characteristic absorption maxima (λmax) in the UV region, typically around 200-300 nm. researchgate.net UV-Vis spectroscopy is particularly useful for quantitative analysis using the Beer-Lambert law.

Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR is a solid-state technique that is highly sensitive to the local electronic environment around nuclei with a quadrupole moment (spin I ≥ 1), such as ¹⁴N and ³⁵Cl. wikipedia.org The NQR frequencies are a "fingerprint" of a specific crystalline solid, making the technique extremely useful for distinguishing between different polymorphic forms of a compound. mdpi.com It directly probes the interaction of the nuclear quadrupole moment with the local electric field gradient, providing detailed information about bonding and structure in the solid state. du.ac.inresearchgate.net

Electrochemical Methods for Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds such as this compound. nih.gov These techniques are based on the measurement of an electrical parameter (potential, current, or charge) in relation to the concentration of the analyte. nih.gov The presence of the hydroxylamine (B1172632) group and the aromatic ring, which can be oxidized or reduced under specific conditions, makes this compound a suitable candidate for electroanalysis.

Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), can be employed for its determination. These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. nih.gov While specific studies on this compound are not prevalent in the literature, the electrochemical behavior of the parent compound, hydroxylamine, has been extensively studied using modified electrodes to enhance sensitivity and selectivity. srce.hrresearchgate.netiapchem.org

For instance, research on hydroxylamine has demonstrated the use of screen-printed electrodes modified with functionalized nanoparticles and graphene oxide. srce.hriapchem.org Such modifications can increase the electrode's surface area and catalytic activity, leading to a more significant and well-defined electrochemical response. srce.hr In a typical setup, a three-electrode system comprising a working electrode (e.g., modified glassy carbon or screen-printed electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) would be used. The analysis is performed in a supporting electrolyte, such as a phosphate buffer solution, at an optimized pH to ensure a stable and reproducible signal.

The electrochemical oxidation of the hydroxylamine moiety at the electrode surface would generate a measurable current. The peak potential of this oxidation would be characteristic of the compound, while the peak current would correlate with its concentration. Techniques like DPV and SWV are particularly useful for quantitative analysis due to their ability to discriminate against background currents, thus improving detection limits.

While empirical data for this compound is not available, the table below illustrates typical analytical parameters that could be expected from a well-developed voltammetric method, based on studies of hydroxylamine and other aromatic compounds. srce.hriapchem.org

| Parameter | Expected Range/Value |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Graphene-modified Glassy Carbon Electrode |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Linear Range | 0.1 µM - 500 µM |

| Limit of Detection (LOD) | 0.05 µM |

| Limit of Quantitation (LOQ) | 0.15 µM |

| Relative Standard Deviation (RSD) | < 5% |

This table is illustrative and based on methods developed for structurally related compounds.

Method Validation and Quality Control in Research

The validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and accurate for its intended purpose. wjarr.com For the analysis of this compound, a developed electrochemical method would need to undergo rigorous validation according to guidelines established by bodies such as the International Council for Harmonisation (ICH). humanjournals.com Quality control (QC) procedures are then implemented to ensure the continued performance of the validated method during routine use.

The key validation parameters that must be assessed include:

Specificity/Selectivity: This ensures that the signal measured is solely from this compound and not from any potential interfering substances, such as precursors, degradation products, or matrix components. This can be evaluated by analyzing blank samples and samples spiked with potential interferents.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis on the plot of signal versus concentration. The correlation coefficient (r²) should ideally be close to 1.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. wjarr.com It is typically assessed by performing recovery studies on samples spiked with a known amount of this compound at different concentration levels. The recovery is expressed as a percentage.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability: Analysis of replicate samples under the same operating conditions over a short period.

Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Analysis between different laboratories to assess the transferability of the method.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. wjarr.com It is often calculated based on the signal-to-noise ratio (typically 3:1).

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. wjarr.com The signal-to-noise ratio for LOQ is commonly 10:1.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the electrolyte, temperature, instrument settings). It provides an indication of its reliability during normal usage.

Quality control in a research setting involves the regular analysis of QC samples with known concentrations of this compound alongside the test samples. This helps to monitor the performance of the analytical method over time and ensure the validity of the generated data.

The following table provides an example of acceptance criteria for the validation of an analytical method, based on common industry standards.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time/potential of the analyte. |

| Linearity (r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Robustness | RSD of results should be within acceptable limits after minor variations. |

This table presents typical acceptance criteria for analytical method validation.

Applications and Industrial Relevance in Organic Synthesis

2-Chlorophenylhydroxylamine as a Key Intermediate in Fine Chemical Synthesis

Phenylhydroxylamines and their derivatives are recognized as crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, pesticides, and bioactive molecules nih.gov. The reactivity of the hydroxylamine (B1172632) moiety allows for its conversion into numerous other functional groups, making it a valuable precursor in multi-step synthetic pathways.

A notable example of its role as an intermediate is its connection to the synthesis of the antidepressant drug Vortioxetine. newdrugapprovals.orgchemicalbook.com this compound is identified as "Vortioxetine impurity 3," which indicates it is likely a precursor or a byproduct formed during the manufacturing process of this pharmaceutical. chemicalbook.com The synthesis of complex molecules like Vortioxetine often involves numerous steps, where intermediates are formed and consumed; the presence of this compound as a related substance underscores its relevance in the pharmaceutical industry. google.comwipo.int

Synthesis of Nitrogen-Containing Compounds (e.g., anilines, amides, azoxybenzenes)

The chemical structure of this compound allows it to be a direct precursor to several important classes of nitrogen-containing organic compounds.

Anilines The reduction of nitroarenes is a common method for preparing arylamines, and this transformation proceeds through the N-arylhydroxylamine as a stable intermediate. thieme-connect.de Consequently, this compound can be readily reduced to form 2-chloroaniline (B154045). This reduction is a fundamental step in organic synthesis, providing access to the corresponding aniline (B41778), which is itself a widely used building block for dyes, polymers, and pharmaceuticals.

Amides N-aryl amides can be synthesized directly from N-arylhydroxylamines through a modern method known as Umpolung Amide Synthesis (UmAS). nih.govacs.org This approach avoids issues of racemization that can occur with traditional methods, which is particularly important in drug development. nih.govacs.org In this reaction, an N-arylhydroxylamine, such as this compound, reacts with an α-fluoronitroalkane in the presence of a simple base to form the N-aryl amide directly. nih.govacs.org This method represents a significant advance over classical amide synthesis which typically involves the reaction of an amine with an activated carboxylic acid derivative. libretexts.orgchemguide.co.uk

Azoxybenzenes Azoxy compounds, which contain the characteristic R-N=N(O)-R' functional group, can be formed through the condensation of an N-arylhydroxylamine with a nitrosoarene. nih.govelectronicsandbooks.comresearchgate.net For instance, this compound can react with 2-chloronitrosobenzene to produce the symmetrical 2,2'-dichloroazoxybenzene. Alternatively, it can condense with a different nitroso compound to yield an unsymmetrical azoxybenzene (B3421426). electronicsandbooks.comrsc.org This condensation reaction is a key step in building the azoxy linkage. nih.gov Recent research has also demonstrated that biocatalytic systems using unspecific peroxygenases can synthesize azoxy compounds from anilines, a process that proceeds through the formation of hydroxylamine and nitroso intermediates which then spontaneously condense. nih.gov

| Target Compound Class | Typical Co-Reactant | General Reaction Type |

|---|---|---|

| Anilines (e.g., 2-Chloroaniline) | Reducing Agent (e.g., H₂) | Reduction |

| Amides (e.g., N-(2-chlorophenyl)acetamide) | α-fluoronitroalkane | Umpolung Amide Synthesis (UmAS) nih.govacs.org |

| Azoxybenzenes (e.g., 2,2'-Dichloroazoxybenzene) | Nitrosoarene (e.g., 2-Chloronitrosobenzene) | Condensation nih.govelectronicsandbooks.comresearchgate.net |

Role in Catalytic Processes for Selective Transformations

While this compound is most commonly used as a reactant or intermediate, the hydroxylamine functional group it contains has been explored for its potential role in the design of novel ligands for catalysis. Although hydroxylamines are often considered unstable for use as ligands in transition metal chemistry, incorporating them into macrocyclic structures can lead to stable complexes. nih.gov

Recent studies have focused on creating macrocyclic poly-N-hydroxylamines, or "crown-hydroxylamines," which can act as effective chelating ligands for d-metal ions such as Cu(II), Ni(II), and Mn(II). nih.gov The resulting copper complexes, in particular, have demonstrated significant catalytic activity in aerobic oxidation reactions under ambient conditions. Notably, these crown-hydroxylamine complexes show substantially higher catalytic activity than the corresponding complexes formed with parent macrocyclic polyamines (like cyclam) in the aerobic oxidation of phenyl hydrazide. nih.gov This suggests that the N-OH groups play a crucial role in the catalytic cycle. This area of research highlights the potential for the N-arylhydroxylamine functional group, the core of this compound, to be integrated into advanced ligand designs, thereby creating new catalysts for selective oxidation processes. nih.gov

Q & A

Q. How should researchers address variability in spectroscopic data when publishing studies on this compound?

- Methodological Answer : Include raw spectral data in supplementary materials. Use peak integration software for quantitative analysis and report signal-to-noise ratios. Disclose instrument calibration protocols (e.g., internal standards) and replicate measurements ≥3 times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.